Mechanism of Irreversible Aromatase Inhibition vs. Reversible Non-Steroidal Inhibitors
Unlike the reversible, competitive non-steroidal aromatase inhibitors anastrozole and letrozole, testolactone functions as an irreversible inhibitor. In vitro studies demonstrate that its aromatase inhibition is noncompetitive and irreversible [1]. This is supported by kinetic parameters: testolactone exhibits an inactivation rate constant (kinact) of 0.36 × 10⁻³ sec⁻¹ and a Ki of 35 μM for aromatase [2]. This irreversible mechanism is a defining feature of its steroidal class and leads to a persistent reduction in estrogen synthesis even after the drug is cleared from the system [1].
| Evidence Dimension | Mechanism of Aromatase Inhibition |
|---|---|
| Target Compound Data | Irreversible, noncompetitive inhibition |
| Comparator Or Baseline | Reversible, competitive inhibition (e.g., anastrozole, letrozole) |
| Quantified Difference | Irreversible vs. Reversible; kinact = 0.36 × 10⁻³ sec⁻¹, Ki = 35 μM |
| Conditions | In vitro aromatase assay |
Why This Matters
The irreversible mechanism provides a unique tool for studying prolonged enzyme inactivation and its downstream effects, distinct from the rapidly reversible binding of non-steroidal agents.
- [1] Bristol-Myers Squibb Company. TESLAC® (testolactone tablets, USP) [package insert]. U.S. Food and Drug Administration. View Source
- [2] Covey DF, Hood WF, Parikh VD. A new hypothesis based on suicide substrate inhibitor studies for the mechanism of action of aromatase. Cancer Res. 1982;42(8 Suppl):3327s-3333s. View Source
